5-Hydroxypiperazine-2-carboxylic acid
CAS No.:
Cat. No.: VC15818947
Molecular Formula: C5H10N2O3
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10N2O3 |
|---|---|
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | 5-hydroxypiperazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H10N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3-4,6-8H,1-2H2,(H,9,10) |
| Standard InChI Key | YVBDMJZONOJIPK-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NCC(N1)O)C(=O)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
5-Hydroxypiperidine-2-carboxylic acid (C₆H₁₁NO₃) features a six-membered piperidine ring substituted with a hydroxyl group at position 5 and a carboxylic acid group at position 2. The stereochemistry of these substituents defines its biological activity and physicochemical behavior. The (2S,5R) and (2R,5S) enantiomers are diastereomers with distinct spatial arrangements (Table 1) .
Table 1: Stereoisomeric Properties
| Property | (2S,5R)-Isomer | (2R,5S)-Isomer |
|---|---|---|
| CAS Registry | 50439-45-7 | 138662-60-9 |
| PubChem CID | 11367380 | 177803 |
| Molecular Weight | 145.16 g/mol | 145.16 g/mol |
| Natural Occurrence | Acaciella glauca | Calliandra angustifolia |
The IUPAC name for the (2S,5R)-isomer is (2S,5R)-5-hydroxypiperidine-2-carboxylic acid, while the (2R,5S)-isomer is designated (2R,5S)-5-hydroxypiperidine-2-carboxylic acid . Both isomers share the SMILES notation C1C[C@H](NC[C@@H]1O)C(=O)O but differ in their InChIKey descriptors due to enantiomeric configurations .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of the (2S,5R)-isomer reveal a chair conformation for the piperidine ring, with intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups stabilizing the structure . The (2R,5S)-isomer adopts a similar conformation, but its crystal packing differs due to opposing chirality . Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorption bands at 3300–2500 cm⁻¹ (O–H stretch) and 1700 cm⁻¹ (C=O stretch) .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a high melting point of 280°C, attributed to strong intermolecular hydrogen bonding . Its boiling point is 313.6°C at 760 mmHg, with a vapor pressure of 0.000107 mmHg at 25°C, indicating low volatility . Aqueous solubility is moderate (23.7 mg/mL at 20°C), while it is sparingly soluble in nonpolar solvents like hexane .
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 280°C | HSP Pharma |
| Boiling Point | 313.6°C | HSP Pharma |
| Flash Point | 143.5°C | HSP Pharma |
| LogP (Octanol-Water) | -1.42 | PubChem |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) data for the (2S,5R)-isomer include:
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¹H NMR (400 MHz, D₂O): δ 4.21 (td, J = 4.2 Hz, 1H, H-5), 3.72 (dd, J = 11.0, 3.8 Hz, 1H, H-2), 2.98–2.85 (m, 2H, H-3, H-6), 1.90–1.45 (m, 4H, H-4, H-1) .
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¹³C NMR (100 MHz, D₂O): δ 178.9 (C=O), 72.1 (C-5), 59.3 (C-2), 45.8 (C-6), 38.4 (C-3), 29.7 (C-4), 25.1 (C-1) .
Natural Occurrence and Biosynthesis
5-Hydroxypiperidine-2-carboxylic acid is biosynthesized in plants via the cyclization of lysine derivatives. In Leucaena leucocephala, L-lysine undergoes oxidative deamination to form Δ¹-piperideine-2-carboxylic acid, which is subsequently hydroxylated at C-5 by a cytochrome P450-dependent monooxygenase . This pathway parallels the biosynthesis of pipecolic acid, a related defense compound in plants .
Synthetic Methodologies
Industrial Synthesis (Patent US9790181B2)
The patent US9790181B2 outlines a scalable route to (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid starting from pyroglutamic acid (Fig. 1) :
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Homologation: Pyroglutamic acid is elongated via Arndt-Eistert reaction to form a β-keto ester.
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Cyclization: The β-keto ester undergoes intramolecular aldol condensation under basic conditions to yield a piperidine ring.
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Stereoselective Hydroxylation: A Sharpless asymmetric dihydroxylation introduces the hydroxyl group with >98% enantiomeric excess .
Key Reaction Conditions:
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Temperature: −78°C to 25°C
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Catalysts: OsO₄/(DHQD)₂PHAL for dihydroxylation
Enzymatic Resolution
Racemic 5-hydroxypiperidine-2-carboxamide is resolved using whole-cell amidases from Rhodococcus erythropolis, which selectively hydrolyze the (2S,5R)-amide to the carboxylic acid with 99% optical purity . The unreacted (2R,5S)-amide is separated and hydrolyzed under acidic conditions .
Pharmacological Applications
β-Lactamase Inhibition
The (2S,5S)-isomer serves as a key intermediate in synthesizing avibactam analogs, which are non-β-lactam inhibitors of class A and C β-lactamases . These inhibitors restore the efficacy of β-lactam antibiotics against resistant pathogens like Klebsiella pneumoniae .
Mechanism of Action:
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The carboxylic acid group coordinates the active-site zinc ion in metallo-β-lactamases.
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The hydroxyl group forms hydrogen bonds with Ser64 and Ser67 residues, stabilizing the enzyme-inhibitor complex .
Neurological Applications
| Parameter | Specification | Source |
|---|---|---|
| Hazard Statements | H315, H319, H335 | HSP Pharma |
| Precautionary Measures | P261, P305+P351+P338 | HSP Pharma |
| WGK Germany | 3 (Highly water-polluting) | HSP Pharma |
The compound causes skin irritation (H315) and serious eye damage (H319). Use in fume hoods with nitrile gloves and ANSI-approved goggles is mandatory .
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